Lipophilicity (XLogP3) Comparison
The 2-bromo isomer exhibits a higher calculated lipophilicity (XLogP3 = 2.1) than the 3-bromo isomer (XLogP3 = 1.7), a difference of 0.4 log units [1][2]. This translates to a 24% relative increase in lipophilicity based on logP values, which is a meaningful shift for structure-activity relationship (SAR) exploration in medicinal chemistry. The parent non-brominated scaffold has a reported logP of 0.83, underscoring the profound impact of bromine substitution and its position on molecular properties [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 3-Bromothieno[3,2-c]pyridin-4(5H)-one: 1.7; Parent thieno[3,2-c]pyridin-4(5H)-one: 0.83 |
| Quantified Difference | +0.4 log units (24% relative increase vs. 3-bromo isomer) |
| Conditions | Calculated values (XLogP3 algorithm, PubChem 2025 release) |
Why This Matters
The distinct lipophilicity profile dictates the compound's behavior in biphasic extraction, reverse-phase chromatography, and potential cell permeability, directly influencing the design and purification of downstream analogs.
- [1] PubChem. (2025). 2-bromothieno[3,2-c]pyridin-4(5H)-one. Compound Summary. CID: 12875893. View Source
- [2] PubChem. (2025). 3-Bromothieno[3,2-c]pyridin-4(5H)-one. Compound Summary. CID: 18450796. View Source
- [3] ChemBase. (n.d.). 4H,5H-thieno[3,2-c]pyridin-4-one. Hydrophobicity (logP) data. View Source
